molecular formula C9H14O5 B1347596 5-Oxononanedioic acid CAS No. 57822-06-7

5-Oxononanedioic acid

Cat. No. B1347596
CAS RN: 57822-06-7
M. Wt: 202.2 g/mol
InChI Key: GTCHZEFRDKAINX-UHFFFAOYSA-N
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Description

5-Oxononanedioic acid, also known as 5-Ketoazelaic acid, is a dicarboxylic acid with a molecular formula of C9H14O512. It is a crystalline compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Oxononanedioic acid. However, it’s worth noting that the synthesis of similar dicarboxylic acids often involves oxidation reactions.



Molecular Structure Analysis

The molecular structure of 5-Oxononanedioic acid consists of nine carbon atoms, fourteen hydrogen atoms, and five oxygen atoms12. The molecular weight of the compound is 202.21 g/mol12.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 5-Oxononanedioic acid.



Physical And Chemical Properties Analysis

5-Oxononanedioic acid is a crystalline compound1. It has a molecular weight of 202.21 g/mol12. The melting point of the compound is 113°C1.


Scientific Research Applications

3. Organic Synthesis

  • Application : The oxa-Michael reaction (OMR) offers the most effective and straightforward route to the synthesis of a wide range of 5- and 6-membered oxygen-containing heterocycles including tetrahydropyrans, tetrahydrofurans, 1,4 dioxanes, isoxazolidines, isoxazolines, γ-lactones and related γ-butenolides . Given its carboxylic acid group, 5-Oxononanedioic acid could potentially be used in this reaction.
  • Method : The paper describes the use of the oxa-Michael reaction in the synthesis of these heterocycles .
  • Results : The emergence of organocatalytic asymmetric OMR has empowered access to a variety of diverse oxygen-containing heterocycles in a highly enantio- and/or diastereoselective fashion .

4. Antioxidants

  • Application : Antioxidants are substances that fight free radicals produced in the body due to several intrinsic as well as extrinsic factors such as pollution, smoking, UV radiation, etc . They play a preventive as well as scavenging role in removing the excess free radicals thereby preventing oxidative stress . Given its carboxylic acid group, 5-Oxononanedioic acid could potentially be used in this application.
  • Method : The paper discusses the role of antioxidants in the treatment and management of life-threatening diseases .
  • Results : The role of antioxidants in the food, packaging, and cosmetics industry has also been highlighted .

5. Hydroxamic Acid Derivatives

  • Application : The ability of hydroxamic acids (HAs) to chelate metal ions makes this moiety an attractive metal binding group in particular, Fe(III) and Zn(II) so that HA derivatives find wide applications as metalloenzymes inhibitors . Given its carboxylic acid group, 5-Oxononanedioic acid could potentially be used in this application.
  • Method : The paper discusses the synthetic strategies of hydroxamic acid derivatives .
  • Results : The paper provides an updated account on the recent advances and applications of hydroxamic acid derivatives .

Safety And Hazards

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of 5-Oxononanedioic acid would largely depend on the field of application. For instance, in pharmaceutical or biochemical research, its potential as a precursor for drug synthesis could be explored. In materials science, its properties could be harnessed for the development of new materials. However, these are just possibilities and would require further research and exploration.


properties

IUPAC Name

5-oxononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCHZEFRDKAINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206540
Record name 5-Oxononanedioic acid
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxononanedioic acid

CAS RN

57822-06-7
Record name 5-Oxoazelaic acid
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Record name 5-Oxononanedioic acid
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Record name 57822-06-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Römpp, R Winterhalter, GK Moortgat - Atmospheric Environment, 2006 - Elsevier
… The two peaks in the atmospheric aerosol sample were concluded to be 4- and 5-oxononanedioic acid (oxoC 9 di). 3-OxoC 9 di, which was measured in the reaction of nonanedioic …
Number of citations: 48 www.sciencedirect.com
DG Barrett, MN Yousaf - Biomacromolecules, 2008 - ACS Publications
… polyesters: diethyl ketomalonate (monomer 1), α-ketoglutaric acid (monomer 2), diethyl 3-oxoglutarate (monomer 3), 4-oxoheptanedioic acid (monomer 4), and 5-oxononanedioic acid (…
Number of citations: 38 pubs.acs.org
T Abaffy, H Matsunami, CW Luetje - Journal of neurochemistry, 2006 - Wiley Online Library
… 5-Oxononanedioic acid, with an additional oxygen at the 5 position, was capable of modest activation of MOR42-3 (Table 1). This suggested that these receptors might be able to …
Number of citations: 100 onlinelibrary.wiley.com
PE Sonnet, ME Lankin, GP McNeill - Journal of the American Oil Chemists' …, 1995 - Springer
… , WI) as were the following: Oxone TM, 18-crown-6, all fatty acids, methyl oleate, 4-oxopentanoic acid, 4- and 5-hydroxyalkanoic acid lactones (C6-C11), and 5-oxononanedioic acid. …
Number of citations: 36 link.springer.com
DW Emerson, RL Titus… - Journal of heterocyclic …, 1998 - Wiley Online Library
… )propanedioic acid diethyl ester by boiling hydrochloric acid led to 5-(3-carboxypropyl)-2pyrroline-2-carboxylic acid presumably via the intermediate, 2-amino-5-oxononanedioic acid [9]. …
Number of citations: 16 onlinelibrary.wiley.com
PI Plooard, JE Guillet - Macromolecules, 1972 - ACS Publications
Studies have been made of the photolysis of ketones of the general structure CH3OOC—(CH2)„—C (= 0)—(CH2)„COOCH3 and their polyesters in dioxane solution with light of 313-nm …
Number of citations: 22 pubs.acs.org
S Chattopadhyay, PJ Ziemann - Aerosol Science and Technology, 2005 - Taylor & Francis
… 2-oxohexanedioic acid are slightly higher than those of the parent dicarboxylic acids, whereas the vapor pressures of 3-oxopentanedioic, 3-oxohexanedioic, and 5-oxononanedioic acid …
Number of citations: 115 www.tandfonline.com
Y Yamamoto, A Sakamoto, T Nishioka… - The Journal of …, 1991 - ACS Publications
Optically active lactones were synthesized by a novel asymmetric synthesis in which enantiotopic groups remote from a prochiral center were effectively discriminated. The cyclic …
Number of citations: 46 pubs.acs.org
J Smolikova, Z Koblicová, K Blaha - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
… octanedioic acid14 ,15 for substance Ie, the 5-oxononanedioic acid, prepared by condensation of N-methylglutarimide by the action of sodium methoxide analogous to the condensation …
Number of citations: 14 cccc.uochb.cas.cz
I Yanachkov, B Zavizion, V Metelev… - Organic & …, 2017 - pubs.rsc.org
… The diethylamino analog of 20 has been prepared from azelaic acid (5-oxononanedioic acid). Since azelaic acid is prohibitively expensive for larger scale synthesis, we prepared …
Number of citations: 11 pubs.rsc.org

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